The Strategic Intermediate: A Technical Guide to 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS 352328-41-7)
The Strategic Intermediate: A Technical Guide to 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS 352328-41-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to purines and pteridines. This structural mimicry allows it to effectively interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1] Consequently, this scaffold is a cornerstone in the development of targeted therapies for a multitude of diseases, most notably in oncology.[2][3] Within this important class of molecules, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine emerges as a strategically vital intermediate. Its two distinct reactive sites—the chloro group at the 7-position and the methylthio group at the 2-position—provide medicinal chemists with orthogonal handles for molecular elaboration, enabling the systematic construction of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this key building block.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 352328-41-7 | [4] |
| Molecular Formula | C₈H₆ClN₃S | [4] |
| Molecular Weight | 211.67 g/mol | [4] |
| IUPAC Name | 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine | [4] |
| SMILES | CSC1=NC=C2C=CC(Cl)=NC2=N1 | [4] |
| Appearance | Typically a solid | [5] |
| Purity | Commonly available at ≥97% | [4] |
Strategic Synthesis: A Multi-step Approach to the Core Scaffold
The synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a multi-step process that strategically builds the fused ring system from a pyrimidine precursor. The following protocol is a representative synthesis, illustrating the key transformations involved.
Overall Synthetic Scheme
Caption: A representative synthetic pathway to 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing pyrimidine ring activates the 4-chloro substituent towards displacement by ammonia.
-
Materials: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, Ethanol (EtOH), Ammonium hydroxide (NH₄OH, 20% solution).
-
Procedure:
-
Suspend ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in ethanol at room temperature.
-
Slowly add a 20% solution of ammonium hydroxide while maintaining the temperature around 20°C.
-
Stir the reaction mixture at room temperature for approximately 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with water, filter the resulting solid, wash with water, and dry under vacuum to yield the desired product.
-
Step 2: Reduction to [4-Amino-2-(methylthio)pyrimidin-5-yl]methanol
The ester functionality is selectively reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Materials: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In an inert atmosphere, prepare a stirred suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0°C and slowly add a solution of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Step 3: Oxidation to 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
The primary alcohol is oxidized to the corresponding aldehyde. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for this transformation.
-
Materials: [4-Amino-2-(methylthio)pyrimidin-5-yl]methanol, Manganese dioxide (MnO₂), Chloroform (CHCl₃).
-
Procedure:
-
Dissolve the crude alcohol from the previous step in chloroform.
-
Add an excess of activated manganese dioxide to the solution.
-
Stir the suspension vigorously at room temperature overnight.
-
Filter the reaction mixture through a pad of celite, washing with chloroform.
-
Concentrate the filtrate under reduced pressure to yield the aldehyde.
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Step 4: Cyclization to 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
This step involves the construction of the fused pyridine ring. While various methods exist, a common approach is the condensation with a suitable three-carbon synthon, followed by intramolecular cyclization.
-
Rationale: The aldehyde functionality of the pyrimidine derivative can undergo condensation with a variety of reagents containing an active methylene group to build the pyridine ring.
Step 5: Chlorination to 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
The final step is the conversion of the pyridone to the desired 7-chloro derivative. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6][7]
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Materials: 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, Phosphorus oxychloride (POCl₃), Toluene, N,N-Diisopropylethylamine (DIPEA) or Pyridine.[6][8]
-
Procedure:
-
Suspend the 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one in toluene under an inert atmosphere.
-
Add N,N-diisopropylethylamine and heat the mixture.
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After a short period, cool the mixture and slowly add phosphorus oxychloride.
-
Heat the reaction mixture to reflux (around 100-110°C) for several hours, monitoring by TLC.[6][7]
-
Upon completion, cool the reaction and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
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Chemical Reactivity and Strategic Functionalization
The synthetic utility of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine lies in the differential reactivity of its two key functional groups.
Caption: Key reaction pathways for the functionalization of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.
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The 7-Chloro Group: This is a classic site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fused pyrimidine ring system activates the chloro group for displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse side chains that can probe the binding pocket of a biological target. Furthermore, the chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively.
-
The 2-Methylthio Group: The methylthio group itself is relatively unreactive. However, it can be readily oxidized to the corresponding sulfoxide or sulfone.[9] These oxidized species are excellent leaving groups and can be displaced by nucleophiles, particularly amines. This two-step sequence provides a complementary route to functionalize the 2-position of the scaffold.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrido[2,3-d]pyrimidine scaffold is a well-established core for numerous kinase inhibitors. 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine serves as a key starting material for the synthesis of potent and selective inhibitors of several important kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and Src-family kinases.[10][11]
Case Study: Synthesis of FGFR Inhibitor Analogs
Aberrant FGFR signaling is a known driver in various cancers.[12][13] Small molecule inhibitors targeting FGFRs have shown significant clinical promise. Many of these inhibitors feature a substituted 2-amino-pyrido[2,3-d]pyrimidine core. The synthesis of these complex molecules often begins with an intermediate like 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.
The general synthetic strategy involves:
-
Oxidation of the methylthio group to the corresponding sulfone.
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Nucleophilic substitution of the sulfone with a desired amine to introduce the C2 side chain.
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Nucleophilic substitution or cross-coupling at the C7-chloro position to introduce another element of diversity.
This modular approach allows for the rapid generation of a library of analogs for SAR studies, ultimately leading to the identification of potent and selective drug candidates.
Conclusion
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide a versatile platform for the design and synthesis of novel therapeutics. As the quest for more selective and potent kinase inhibitors continues, the importance of key intermediates like 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine in accelerating drug discovery efforts cannot be overstated.
References
-
Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. (2014). Retrieved January 17, 2026, from [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. (2019). Retrieved January 17, 2026, from [Link]
-
Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry. (2016). Retrieved January 17, 2026, from [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed. (2017). Retrieved January 17, 2026, from [Link]
- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. Google Patents. (n.d.).
-
SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2. HETEROCYCLES. (2017). Retrieved January 17, 2026, from [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Center for Biotechnology Information. (2024). Retrieved January 17, 2026, from [Link]
-
(PDF) POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. ResearchGate. (2016). Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluations of a series of Pyrido[1,2-a]pyrimidinone derivatives as novel selective FGFR inhibitors. PubMed. (2021). Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of C-2 Substituted 3Hthieno[ 2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors. PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. (2021). Retrieved January 17, 2026, from [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed. (2019). Retrieved January 17, 2026, from [Link]
-
Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. National Center for Biotechnology Information. (2023). Retrieved January 17, 2026, from [Link]
-
Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed. (2005). Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. PubMed. (2023). Retrieved January 17, 2026, from [Link]
Sources
- 1. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine 97% | CAS: 352328-41-7 | AChemBlock [achemblock.com]
- 6. 2,4,7-Trichloropyrido[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluations of a series of Pyrido[1,2-a]pyrimidinone derivatives as novel selective FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
